alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Technology:

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate), more commonly known as Sucrose Acetate Isobutyrate (SAIB), is a widely used food additive. Its primary application lies in its ability to impart desirable textural properties and enhance flavor perception in various food products. Studies have shown that SAIB can improve the stability and texture of low-fat spreads, ice creams, and confections by mimicking the fat-like texture of traditional full-fat formulations []. Additionally, SAIB can enhance sweetness perception and mask off-notes in certain food products [].

Drug Delivery Systems:

SAIB has been explored as a potential carrier material for drug delivery due to its unique properties. Its amphiphilic nature, meaning it has both water-soluble and fat-soluble regions, allows it to form self-assembling structures like micelles and nanoparticles []. These structures can encapsulate drugs and improve their solubility, stability, and targeted delivery within the body []. Research is ongoing to explore the potential of SAIB-based delivery systems for various therapeutic applications.

Biomaterials and Bioengineering:

The biocompatibility and biodegradability of SAIB make it a promising candidate for various biomaterial applications. Studies have investigated the use of SAIB for tissue engineering scaffolds, drug-eluting stents, and controlled drug release systems [, ]. Its ability to degrade naturally within the body and support cell growth makes it an attractive option for developing biocompatible materials.

Cosmetic Science:

SAIB finds applications in the cosmetic industry due to its emolliency properties and ability to improve the spreadability and texture of cosmetic formulations. It can also act as a humectant, attracting and retaining moisture in the skin []. Research suggests that SAIB may offer potential benefits in various cosmetic applications, including moisturizers, lotions, and sunscreens.

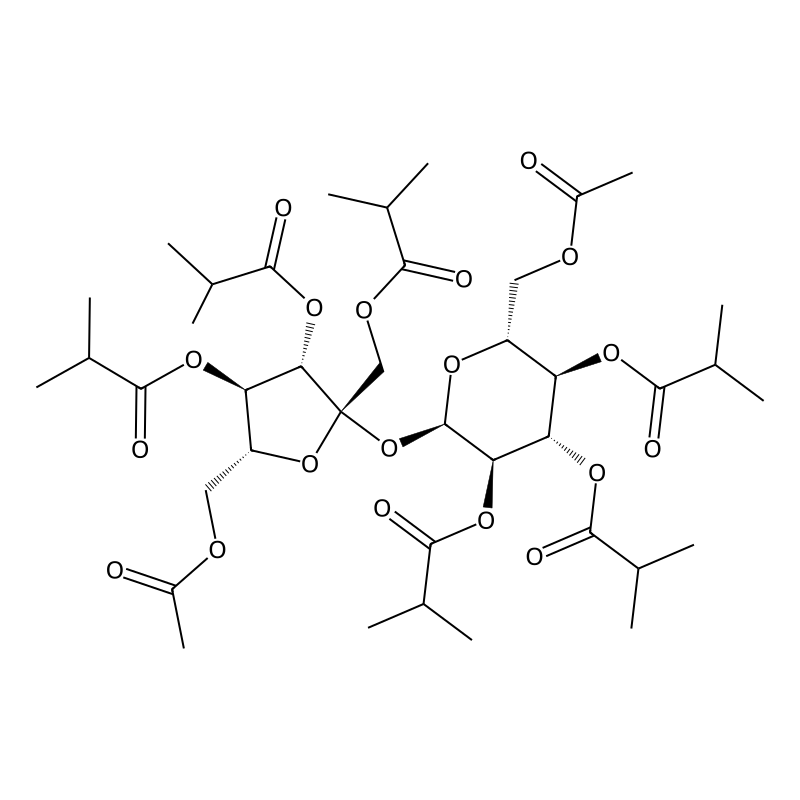

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is a complex carbohydrate compound with a molecular weight of approximately 846.9 g/mol. This compound is characterized by its structural components, which include a glucopyranoside unit linked to a fructofuranosyl moiety, both of which are acetylated and esterified with hexakis(2-methylpropanoate) groups. The presence of multiple acetate and isobutyrate ester groups contributes to its solubility and stability in various chemical environments, making it suitable for diverse applications in research and industry .

The chemical behavior of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) involves several types of reactions:

- Esterification: The compound can undergo hydrolysis in the presence of water or alcohols, leading to the release of the acetyl and isobutyrate groups.

- Deacetylation: Under basic or enzymatic conditions, the acetyl groups can be removed, yielding the parent glucopyranoside and fructofuranosyl components.

- Glycosidic Bond Cleavage: Acidic conditions may facilitate the cleavage of glycosidic bonds, resulting in the formation of monosaccharides.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems and industrial applications.

Research indicates that alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) exhibits various biological activities:

- Antimicrobial Properties: The compound has shown potential antimicrobial effects against certain bacteria and fungi.

- Prebiotic Effects: It may serve as a prebiotic substrate, promoting beneficial gut microbiota growth.

- Enzyme Inhibition: Some studies suggest that it can inhibit specific enzymes involved in carbohydrate metabolism, which could have implications for diabetes management.

These biological activities make this compound of interest in pharmaceutical and nutritional research.

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) typically involves:

- Acetylation: The initial step involves acetylating glucose and fructose units using acetic anhydride or acetyl chloride in the presence of a base.

- Esterification: The introduction of hexakis(2-methylpropanoate) groups can be achieved through esterification reactions with 2-methylpropanoic acid or its derivatives.

- Purification: The final product is purified using techniques such as chromatography (e.g., HPLC), ensuring high purity and yield.

These methods highlight the complexity involved in synthesizing this compound due to its intricate structure.

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) has several applications:

- Food Industry: It can be used as a sweetener or flavor enhancer due to its sugar-like properties.

- Pharmaceuticals: Its potential health benefits make it suitable for use in dietary supplements and functional foods.

- Research: The compound is utilized in analytical chemistry for separating and identifying carbohydrates using HPLC techniques .

These applications underscore its versatility across different sectors.

Studies on interaction mechanisms suggest that alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) interacts with various biological macromolecules:

- Protein Binding: Interaction with proteins may influence enzyme activity or receptor binding.

- Cell Membrane Interaction: Its amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Understanding these interactions is vital for elucidating its biological effects and therapeutic potential.

Several compounds share structural similarities with alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate). Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sucrose | Disaccharide (glucose + fructose) | Naturally occurring sugar; less complex structure |

| Maltose | Disaccharide (glucose + glucose) | Commonly found in malted foods; simpler composition |

| Trehalose | Disaccharide (glucose + glucose) | Non-reducing sugar; used as a stabilizer |

| Alpha-D-Glucopyranoside | Monosaccharide (glucose only) | Simpler structure; lacks fructofuranosyl unit |

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) stands out due to its unique combination of glucopyranose and fructofuranose units along with multiple acetate esters. This complexity contributes to its distinct properties and potential applications compared to simpler sugars like sucrose or maltose.

Sucrose acetate isobutyrate has been utilized for over 30 years in numerous countries as a functional ingredient. Its development stemmed from the need for effective emulsion stabilizers in the beverage industry, particularly for citrus oil-containing products. The compound was initially synthesized through esterification processes involving sucrose with acetic and isobutyric anhydrides, with early patents for its production appearing in the mid-20th century.

Research on SAIB has evolved significantly over decades, transitioning from basic applications as a food additive to more sophisticated uses in controlled drug delivery systems. By the late 1990s, scientists had begun exploring its potential in pharmaceutical applications, recognizing its unique properties as a biodegradable matrix capable of sustained drug release.

Nomenclature and Classification in Scientific Literature

The compound is formally identified as alpha-D-glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) in chemical nomenclature, reflecting its structure as a modified sucrose molecule. The chemical structure consists of a sucrose backbone with specific esterification patterns:

- The glucose moiety (alpha-D-glucopyranoside) and fructose moiety (beta-D-fructofuranosyl) form the core disaccharide

- Two acetate groups and six isobutyrate groups are attached at specific hydroxyl positions

- The molecular formula is C40H62O19 with a molecular weight of 846.9 g/mol

SAIB belongs to the broader category of sucrose esters, which are non-naturally occurring surfactants synthesized through esterification of sucrose and fatty acids. Within this classification, SAIB is distinctive due to its specific pattern of acetate and isobutyrate substitutions, creating its characteristic physicochemical profile.

The compound is classified as:

- A food additive (E444 in European regulatory systems)

- An emulsifier

- A density adjusting agent

- A film-forming agent

- A biodegradable matrix material for drug delivery

Research Significance in Academic Communities

The research significance of alpha-D-glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) spans multiple scientific disciplines:

In pharmaceutical sciences, the compound has demonstrated remarkable potential as a controlled-release matrix. Research has established that SAIB can form biodegradable, water-insoluble matrices when combined with appropriate solvents, enabling sustained drug release. A significant advancement in this field was the development of in situ forming systems for parenteral drug delivery, where SAIB formulations transition from liquid to gel-like states upon injection, creating localized drug depots.

Notably, researchers have investigated its mucoadhesive properties, which have significant implications for oral drug delivery systems. Studies have shown that SAIB demonstrates considerable mucoadhesion when evaluated using biosimilar mucus models, with confirmatory evidence obtained through in vivo studies. This property potentially extends the gastrointestinal residence time of drug formulations, enhancing bioavailability.

The compound's biocompatibility has been extensively studied, including evaluations in the central nervous system, where it demonstrated acceptable tissue compatibility. These findings have expanded potential applications to include neural drug delivery systems.

In food science, research has focused on its stability, emulsification properties, and safety as a beverage ingredient. The hydrophilic-lipophilic balance (HLB) characteristics of sucrose esters, including SAIB, have been studied to optimize their performance in various food systems.

Regulatory Framework and Academic Perspectives

The regulatory status of alpha-D-glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) has evolved through rigorous scientific evaluation:

In the United States, the Food and Drug Administration (FDA) categorizes SAIB as Generally Recognized as Safe (GRAS) for specific food applications, particularly in cocktail mixers, beer, malt beverages, and wine coolers. It has been proposed as a potential replacement for brominated vegetable oil in certain beverage applications.

The European Food Safety Authority (EFSA) has conducted comprehensive safety evaluations, initially establishing an Acceptable Daily Intake (ADI) of 10 mg/kg body weight per day in 1994 through the Scientific Committee on Food (SCF). This was subsequently revised to 20 mg/kg body weight per day based on extensive toxicological data.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an ADI of 20 mg/kg body weight per day in 1997, aligning with later EFSA determinations.

In Canada, the compound has been assessed under the Canadian Environmental Protection Act, with evaluations considering both human health and environmental impacts. It is permitted as a food additive on the List of Permitted Food Additives with Other Accepted Uses as a density adjusting agent in beverages containing citrus or spruce oils.

Academic perspectives generally support the safety of SAIB at permitted levels, with consensus that hepatic effects observed in certain animal studies have limited relevance to human safety evaluation. Recent risk assessments indicate that current exposure levels from permitted uses do not raise safety concerns.

Physical Description

Color/Form

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 118 of 119 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website